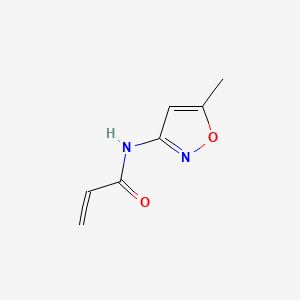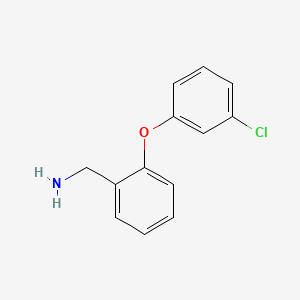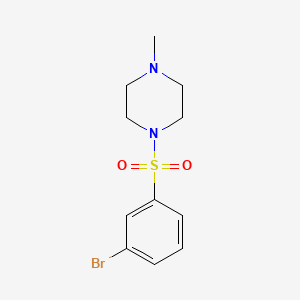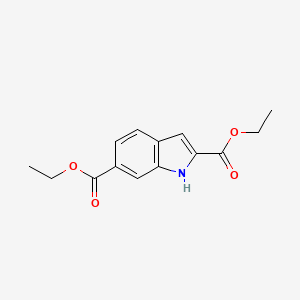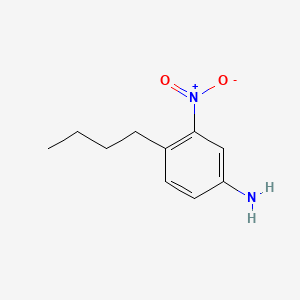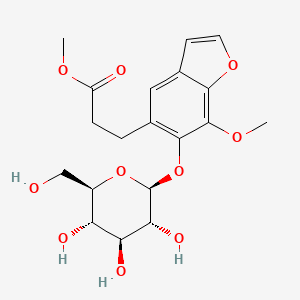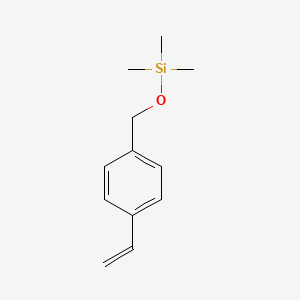
GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranylgeranyl diphosphate, trisammonium salt is a chemical compound with the molecular formula C20H36O7P2 · xNH3. It is a key intermediate in the biosynthesis of various terpenoids and isoprenoids, which are essential for numerous biological processes. This compound is particularly significant in the field of biochemistry and molecular biology due to its role in protein prenylation, a post-translational modification that facilitates the attachment of hydrophobic molecules to proteins, thereby influencing their localization and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geranylgeranyl diphosphate, trisammonium salt is synthesized through the head-to-tail condensation of three isopentenyl diphosphate (IPP) units and one dimethylallyl diphosphate (DMAPP) unit. This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS). The reaction typically occurs in a buffered aqueous solution, often with the addition of ammonium hydroxide to maintain the pH and enhance the solubility of the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the GGPPS enzyme. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of the desired product. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Geranylgeranyl diphosphate, trisammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Nucleophilic substitution reactions can replace the diphosphate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the geranylgeranyl moiety .
Major Products Formed
The major products formed from these reactions include various terpenoid derivatives, such as geranylgeraniol, geranylgeranyl acetate, and other prenylated compounds. These products have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
Geranylgeranyl diphosphate, trisammonium salt is widely used in scientific research due to its role in the prenylation of proteins, which is crucial for the proper functioning of many cellular processes. Some of its key applications include:
Chemistry: Used as a precursor in the synthesis of various terpenoids and isoprenoids.
Biology: Essential for the study of protein prenylation and its effects on cellular functions.
Mecanismo De Acción
Geranylgeranyl diphosphate, trisammonium salt exerts its effects primarily through the process of protein prenylation. This involves the transfer of a geranylgeranyl group to specific cysteine residues on target proteins, facilitated by the enzyme geranylgeranyltransferase. This modification enhances the hydrophobicity of the proteins, allowing them to anchor to cellular membranes and interact with other membrane-associated proteins. This process is critical for the proper localization and function of proteins involved in signal transduction, vesicular trafficking, and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Farnesyl diphosphate: Another key intermediate in the biosynthesis of terpenoids, but with a shorter carbon chain.
Geranyl diphosphate: Similar in structure but with fewer isoprene units.
Isopentenyl diphosphate: A precursor in the biosynthesis of both geranylgeranyl diphosphate and farnesyl diphosphate.
Uniqueness
Geranylgeranyl diphosphate, trisammonium salt is unique due to its longer carbon chain, which allows it to participate in the synthesis of more complex terpenoids and isoprenoids. This makes it particularly valuable in the study of protein prenylation and its implications in various biological processes and diseases .
Propiedades
Número CAS |
104715-21-1 |
|---|---|
Fórmula molecular |
C20H41O7P2-3 |
Peso molecular |
455.489 |
Nombre IUPAC |
[oxido(3,7,11,15-tetramethylhexadecoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C20H44O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h17-20H,6-16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3 |
Clave InChI |
NGRPSJDZEFGBCQ-UHFFFAOYSA-K |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
Sinónimos |
GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


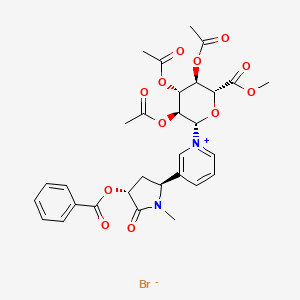
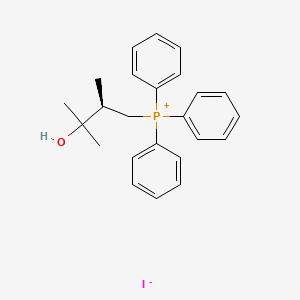
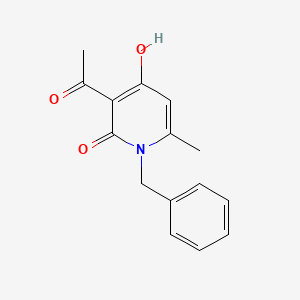
![N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine](/img/structure/B599597.png)
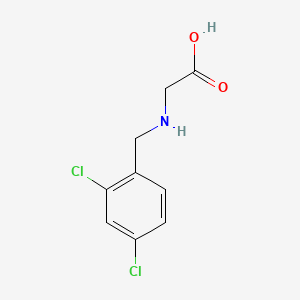
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
